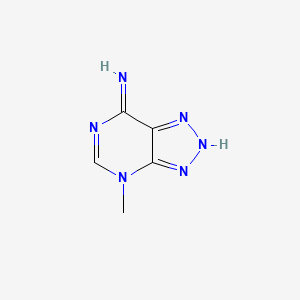![molecular formula C12H12F6N2O6 B14450330 Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- CAS No. 79383-26-9](/img/structure/B14450330.png)
Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- is a synthetic nucleoside analog. It is structurally similar to deoxyuridine but contains additional trifluoromethyl and hydroxy groups, which can significantly alter its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- typically involves multiple steps, starting from commercially available uridine derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into DNA to study replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- involves its incorporation into DNA, where it can disrupt normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA synthesis and repair, such as DNA polymerases and thymidylate synthase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyuridine: Lacks the trifluoromethyl and hydroxy groups, making it less potent in certain applications.
Idoxuridine: Contains an iodine atom instead of the trifluoromethyl group, used as an antiviral agent.
Trifluridine: Similar to idoxuridine but with a trifluoromethyl group, used in the treatment of viral infections.
Uniqueness
Uridine, 2’-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]- is unique due to its trifluoromethyl and hydroxy groups, which enhance its stability and biological activity. These modifications make it more effective in inhibiting viral replication and inducing apoptosis compared to its analogs .
Eigenschaften
CAS-Nummer |
79383-26-9 |
|---|---|
Molekularformel |
C12H12F6N2O6 |
Molekulargewicht |
394.22 g/mol |
IUPAC-Name |
5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12F6N2O6/c13-11(14,15)10(25,12(16,17)18)4-2-20(9(24)19-8(4)23)7-1-5(22)6(3-21)26-7/h2,5-7,21-22,25H,1,3H2,(H,19,23,24)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
JAVXAEOQEKAYNL-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetonitrile](/img/structure/B14450252.png)
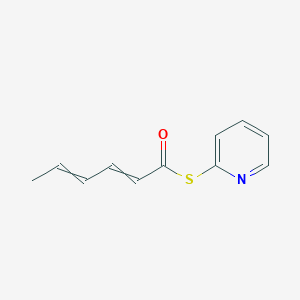
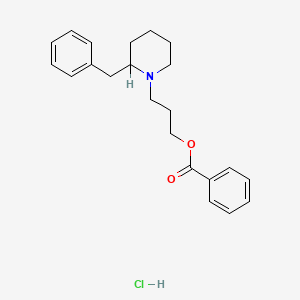
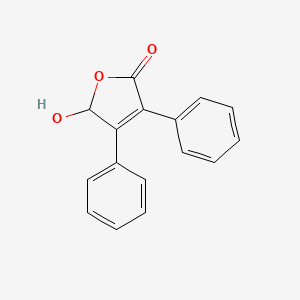
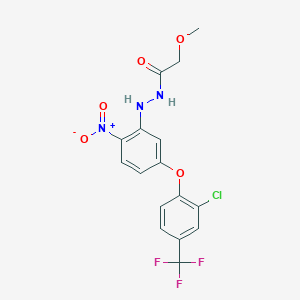

![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)

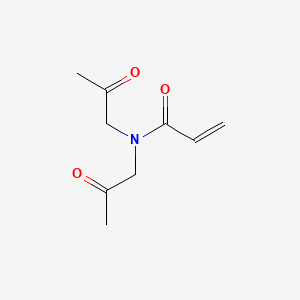


![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)

